molecular formula C19H18F3N5O B2606118 2-(1H-indol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034599-87-4

2-(1H-indol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2606118
CAS No.: 2034599-87-4
M. Wt: 389.382
InChI Key: IPBBRTNUNAPEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features an indole moiety, a trifluoromethyl-substituted pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the ethanone group. The trifluoromethyl-pyrimidine and piperazine rings are then incorporated through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the selection of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid, while reduction of the ethanone group may produce 2-(1H-indol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanol.

Scientific Research Applications

2-(1H-indol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the trifluoromethyl-pyrimidine ring may enhance its binding affinity and specificity. The piperazine ring can modulate the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-1-(4-(4-methylpyrimidin-2-yl)piperazin-1-yl)ethanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(1H-indol-1-yl)-1-(4-(6-chloropyrimidin-4-yl)piperazin-1-yl)ethanone: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(1H-indol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone enhances its lipophilicity and metabolic stability, making it unique compared to its analogs. This modification can lead to improved pharmacological properties, such as increased potency and selectivity.

Properties

IUPAC Name

2-indol-1-yl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O/c20-19(21,22)16-11-17(24-13-23-16)25-7-9-26(10-8-25)18(28)12-27-6-5-14-3-1-2-4-15(14)27/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBBRTNUNAPEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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